molecular formula C13H12N2O3 B8135124 1-Cyclobutyl-6-nitroquinolin-4-one

1-Cyclobutyl-6-nitroquinolin-4-one

Cat. No.: B8135124
M. Wt: 244.25 g/mol
InChI Key: FNDKXCUDVKTWTL-UHFFFAOYSA-N
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Description

1-Cyclobutyl-6-nitroquinolin-4-one is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-6-nitroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylamine with 6-nitro-4-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-6-nitroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products:

    Reduction: 1-Cyclobutyl-6-aminoquinolin-4-one.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclobutyl-6-nitroquinolin-4-one has a broad range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-6-nitroquinolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, its nitro group can undergo redox cycling, generating reactive oxygen species that contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 1-Cyclopropyl-6-nitroquinolin-4-one
  • 1-Cyclohexyl-6-nitroquinolin-4-one
  • 1-Cyclobutyl-6-aminoquinolin-4-one

Comparison: 1-Cyclobutyl-6-nitroquinolin-4-one is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclohexyl analogs. These differences can influence its reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-cyclobutyl-6-nitroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-13-6-7-14(9-2-1-3-9)12-5-4-10(15(17)18)8-11(12)13/h4-9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDKXCUDVKTWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CC(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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